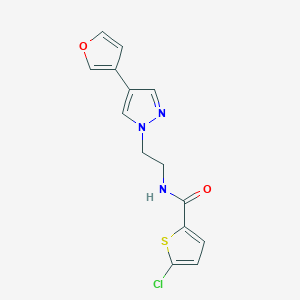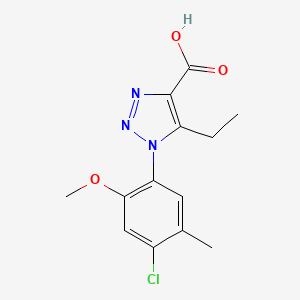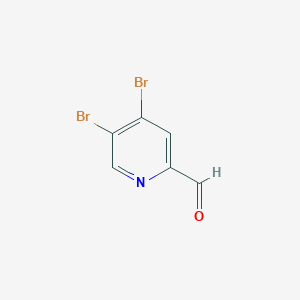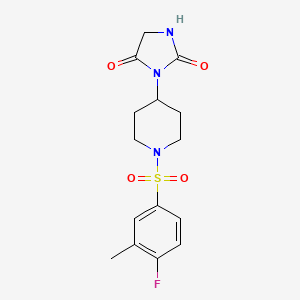
5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene class of molecules Thiophenes are aromatic sulfur-containing five-membered heterocyclic compounds that have significant applications in pharmaceutical and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for preparing 5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves the following steps:
Starting Materials: : Thiophene-2-carboxylic acid, 2-chloroethylamine hydrochloride, 4-(furan-3-yl)-1H-pyrazole.
Step 1: : Synthesis of intermediate compounds through amidation and substitution reactions.
Step 2: : Formation of the final product by coupling the intermediates under specific conditions (solvent, temperature, pH).
Industrial Production Methods
For industrial production, scalable methods such as continuous flow synthesis and use of robust catalysts to minimize reaction times and improve yields are preferred. The process parameters are optimized to ensure reproducibility and cost-effectiveness while adhering to environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions where the pyrazole or thiophene rings may get oxidized using agents like hydrogen peroxide.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: : Halogen substitution reactions with nucleophiles like amines or alcohols are common.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, sodium periodate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide (DMF), acetonitrile, dichloromethane.
Major Products
Depending on the reaction, the products might include oxidized thiophene derivatives or reduced furan moieties, among others.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing advanced materials with tailored electronic properties.
Biology
Potential bioactive compound due to the presence of the pyrazole ring, which is known for various biological activities like anti-inflammatory and anti-cancer properties.
Medicine
Investigated for potential therapeutic uses, including as an anti-cancer agent or in treatments for inflammatory diseases.
Industry
Applications in the development of organic semiconductors and conductive polymers for electronic devices.
Mechanism of Action
The mechanism of action of this compound largely depends on its target application. In medicinal chemistry, the furan and pyrazole rings interact with specific enzymes or receptors in the body, modulating their activity. The molecular interactions are often guided by hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: : Similar structure but lacks the furan ring.
5-chloro-N-(2-(4-(furan-3-yl)thiazol-2-yl)ethyl)thiophene-2-carboxamide: : Similar but with a thiazole ring instead of pyrazole.
Uniqueness
The unique combination of furan and pyrazole rings in 5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide provides a distinctive electronic and steric profile, which can result in unique biological activities and material properties not seen in related compounds.
Overall, the compound's multifaceted properties make it a valuable subject of research across multiple scientific domains.
Properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-13-2-1-12(21-13)14(19)16-4-5-18-8-11(7-17-18)10-3-6-20-9-10/h1-3,6-9H,4-5H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQNURNJSBNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)

![Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994859.png)


![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2994862.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2994864.png)
![N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2994868.png)
![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)
![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

